(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride
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Overview
Description
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H15N3.2ClH. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride typically involves the reaction of 4-cyclobutyl-1-methyl-1H-pyrazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process generally includes multiple purification steps such as crystallization and filtration to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-cyclobutyl-1H-pyrazol-5-yl)methanamine dihydrochloride
- (4-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride
- (1-methyl-1H-pyrazol-5-yl)methanamine
Uniqueness
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride is unique due to its specific cyclobutyl and methyl substitutions on the pyrazole ring, which confer distinct chemical and biological properties compared to other similar compounds. These substitutions can affect the compound’s reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
(4-cyclobutyl-2-methylpyrazol-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-9(5-10)8(6-11-12)7-3-2-4-7;;/h6-7H,2-5,10H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMNHXLOQVSIDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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